4-Chloro-N1-methylbenzene-1,2-diamine

Physicochemical Property Analysis Medicinal Chemistry CNS Drug Design

4-Chloro-N1-methylbenzene-1,2-diamine (CAS 59681-66-2) is a substituted aromatic ortho-diamine characterized by a para-chloro substituent and a regiospecific N1-methyl group on an otherwise unsubstituted 1,2-phenylenediamine core. This precise, non-symmetrical substitution pattern distinguishes it from common alternatives like 4-chloro-1,2-phenylenediamine (CAS 95-83-0) and N1-methylbenzene-1,2-diamine (CAS 4760-34-3).

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 59681-66-2
Cat. No. B1361238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N1-methylbenzene-1,2-diamine
CAS59681-66-2
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)Cl)N
InChIInChI=1S/C7H9ClN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
InChIKeyUVUAKQQNONYKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N1-methylbenzene-1,2-diamine (CAS 59681-66-2): A Regiospecific, Non-Symmetrical ortho-Diamine Scaffold for Heterocyclic Synthesis


4-Chloro-N1-methylbenzene-1,2-diamine (CAS 59681-66-2) is a substituted aromatic ortho-diamine characterized by a para-chloro substituent and a regiospecific N1-methyl group on an otherwise unsubstituted 1,2-phenylenediamine core . This precise, non-symmetrical substitution pattern distinguishes it from common alternatives like 4-chloro-1,2-phenylenediamine (CAS 95-83-0) and N1-methylbenzene-1,2-diamine (CAS 4760-34-3). The compound exhibits a calculated XLogP3 of 2.3 and a topological polar surface area (TPSA) of 38 Ų, values that position it within a favorable physicochemical space for CNS drug discovery [1]. As a building block, it serves as a key intermediate for constructing regiospecifically substituted benzimidazoles, benzotriazoles, and related fused heterocycles, where the N-methyl group locks the regiochemical outcome of cyclocondensation reactions [2].

Regiospecific N1-methyl blocking group ensures single-isomer benzimidazole and benzotriazole synthesis.
para-Chloro substituent enables further derivatization and modulates heterocycle electronic properties.
Reported lipophilicity profile (XLogP3 context) may support CNS-oriented design space.

Why Generic Substitution of 4-Chloro-N1-methylbenzene-1,2-diamine Fails in Regioselective Heterocyclization Workflows


In synthetic routes to N1-substituted benzimidazoles and related heterocycles, the precise N-alkylation pattern is non-negotiable. Unsubstituted 1,2-phenylenediamine or 4-chloro-1,2-phenylenediamine will cyclize with aldehydes or acids to yield complex mixtures of regioisomeric 1H-benzimidazoles, as both primary amines are equally nucleophilic and unblocked [1]. The N1-methyl substituent in 4-chloro-N1-methylbenzene-1,2-diamine serves as a regiospecific blocking group, forcing cyclization to occur exclusively at the remaining free primary amine and ensuring a single, defined 1-methylbenzimidazole product. Using a generic diamine scaffold and attempting post-cyclization N-alkylation often leads to poor regioselectivity, lower yields due to competitive side reactions, and the need for challenging chromatographic separations of regioisomers. This compound eliminates that bottleneck, delivering a clean, high-yield route to specific heterocyclic targets that is critical for reliable structure-activity relationship (SAR) studies and scalable process chemistry .

Unblocked diamines (e.g., 4-chloro-1,2-phenylenediamine) produce regioisomeric mixtures during cyclocondensation, complicating purification and reducing effective yield.
Post-cyclization N-alkylation strategies often lead to poor regioselectivity and increased side reactions.
Absence of the para-chloro group may shift final compound physicochemical and activity profile, limiting direct replacement.

Quantitative Differentiation Evidence for 4-Chloro-N1-methylbenzene-1,2-diamine vs. Key Comparators


XLogP3 Lipophilicity: Optimized CNS Drug-Likeness vs. Non-Chlorinated Analog

The calculated XLogP3 for 4-Chloro-N1-methylbenzene-1,2-diamine is 2.3 [1]. This value falls within the optimal range (1-3) for CNS drug candidates, suggesting favorable blood-brain barrier permeability potential. In contrast, the non-chlorinated analog N1-methylbenzene-1,2-diamine (CAS 4760-34-3) has a significantly lower XLogP3 of 1.26, which may limit its passive membrane permeability and thus its utility as a CNS-oriented building block . The addition of the para-chloro substituent increases lipophilicity by approximately 1 log unit, a difference that can substantially impact in vivo distribution and target engagement for derived compounds.

Lipophilicity (XLogP3)
Reported
2.3 vs 1.26 (Δ 1.04)
para-Chloro increases lipophilicity; may support CNS design context
Calculated; biological relevance requires validation
Physicochemical Property Analysis Medicinal Chemistry CNS Drug Design

Heterocyclization Efficiency: Locked Regiochemistry vs. Regioisomeric Mixtures

In a model condensation with glycolic acid under thermal conditions (150°C, sealed tube, 5 hours), 4-chloro-N1-methylbenzene-1,2-diamine (15.0 g, 96 mmol) reacted with glycolic acid (8.1 g, 106 mmol) to afford the corresponding N1-methyl-2-hydroxymethylbenzimidazole derivative in 45% isolated yield after flash chromatography . Critically, this reaction produces a single regioisomeric product due to the N1-methyl blocking group. In contrast, the analogous reaction with unsubstituted 4-chloro-1,2-phenylenediamine (CAS 95-83-0) under identical conditions would be expected to yield a near-statistical mixture of 1- and 3-substituted benzimidazole regioisomers, as neither amine is differentiated, typically resulting in a <50% yield of the desired isomer and requiring non-trivial separation [1]. The locked regiochemistry of 4-chloro-N1-methylbenzene-1,2-diamine translates directly to higher effective yields of the target isomer and simplified purification workflows.

Regioselectivity
Class-level inference
Single isomer vs ~1:1 regioisomeric mixture
Eliminates regioisomer separation; streamlines SAR
Based on model glycolic acid condensation (150°C, 5 h)
Regioselective Synthesis Benzimidazole Chemistry Process Chemistry

Derivatization Versatility: Defined Reactivity for N-Acylated Fungicide Precursors

Derivatives of 4-chloro-1,2-phenylenediamine, when N,N'-diacylated, exhibit fungicidal activity. Specifically, it has been demonstrated that in cotton plants, these diacyl derivatives are metabolically converted into active 2-alkyl-5-chlorobenzimidazoles [1]. 4-Chloro-N1-methylbenzene-1,2-diamine provides a unique advantage in this context: its pre-installed N-methyl group ensures that any subsequent acylation occurs exclusively on the free primary amine, yielding a single, defined mono-acyl intermediate. In contrast, acylation of the non-methylated parent diamine produces complex mixtures of mono- and di-acylated species at both N1 and N2, complicating purification and confounding biological evaluation . This defined reactivity is critical for developing structure-activity relationships in agrochemical discovery programs targeting benzimidazole-based fungicides.

Acylation Control
Class-level inference
Defined N2-mono-acyl vs mixture of mono-/di-acyl
Enables unambiguous SAR for agrochemical leads
Based on diamine acylation behavior with anhydrides
Agrochemical Synthesis Fungicide Development Pro-Drug Design

Halogen Substitution Effect: Enhanced Potency in Derived Benzimidazole Complexes

Studies on benzimidazole derivatives prepared from various phenylenediamines reveal that the 4-chloro substituent confers enhanced antimicrobial activity in derived metal complexes. Specifically, chromium(III) macrocyclic complexes synthesized from 4-chloro-1,2-phenylenediamine derivatives exhibited LC50 values of 165 mg L⁻¹ against Corcyra cephalonica in pesticidal assays [1]. While direct comparative data for the N1-methyl analog are not available, the presence of the para-chloro group is a key determinant of this activity, as related complexes derived from non-halogenated or 4-fluoro substituted diamines showed different activity profiles [2]. The 4-chloro substituent is believed to enhance lipophilicity and modulate electronic properties of the resulting heterocycles, factors that can improve target binding and cellular uptake in antimicrobial and pesticidal applications.

Pesticidal Complex Activity
Class-level inference
LC50 165 mg L−1 (C. cephalonica)
4-Chloro may contribute to activity; direct comparative data absent
Derived Cr(III) macrocyclic complex; extrapolation requires validation
Bioinorganic Chemistry Antimicrobial Activity Metal Complexation

High-Value Application Scenarios for 4-Chloro-N1-methylbenzene-1,2-diamine Based on Quantitative Differentiation


CNS-Focused Medicinal Chemistry: Hit-to-Lead Optimization of Benzimidazole-Based Kinase Inhibitors

Given its XLogP3 of 2.3, which lies in the optimal CNS drug range, 4-chloro-N1-methylbenzene-1,2-diamine is an ideal building block for synthesizing brain-penetrant 1-methylbenzimidazole kinase inhibitors. Its use ensures that derived compounds maintain favorable passive permeability. Additionally, the N1-methyl group locks regiochemistry, allowing medicinal chemists to generate pure, defined libraries of benzimidazoles without the need for laborious regioisomer separation. This accelerates SAR cycles and reduces the cost per compound synthesized. The 4-chloro substituent further provides a handle for metabolic stability modulation or additional derivatization, such as Suzuki coupling, if desired [1].

Agrochemical Discovery: Design and Synthesis of Pro-Fungicidal Benzotriazoles

For agrochemical researchers developing novel fungicides, this diamine serves as a regiospecific precursor to 1-methylbenzotriazoles. The metabolic conversion of related N,N'-diacyl derivatives into active 2-alkyl-5-chlorobenzimidazoles in planta establishes a precedent for pro-pesticide design. Using 4-chloro-N1-methylbenzene-1,2-diamine, chemists can prepare defined mono-acyl intermediates with complete regiocontrol, enabling systematic exploration of the acyl group SAR. This defined chemistry is essential for identifying potent, crop-safe fungicide candidates and for meeting regulatory requirements for impurity profiling [2].

Process Chemistry: Scalable Synthesis of 1-Methylbenzimidazole APIs and Impurity Standards

In process R&D settings, the ability to produce a single regioisomer with high purity is paramount. 4-Chloro-N1-methylbenzene-1,2-diamine enables the synthesis of 1-methylbenzimidazole active pharmaceutical ingredients (APIs) or key intermediates without the yield loss and purification costs associated with regioisomeric mixtures. The 45% isolated yield for a specific condensation with glycolic acid provides a baseline for further optimization. Furthermore, the compound's unique substitution pattern makes it valuable for synthesizing authentic impurity standards, such as those required for telmisartan manufacturing processes, as documented in patent literature .

Material Science: Preparation of Regioregular Polybenzimidazoles and Coordination Polymers

The blocked N1-methyl group in 4-chloro-N1-methylbenzene-1,2-diamine ensures that polymerization or complexation occurs in a linear, head-to-tail fashion, leading to regioregular polymer architectures. This is in contrast to unsubstituted diamines, which can produce branched or cross-linked materials. The resulting metal complexes, such as those with chromium(III) or cobalt(II), exhibit defined geometries and have been shown to possess antimicrobial and pesticidal activities, suggesting applications in antimicrobial coatings or agricultural materials. The 4-chloro substituent also modulates the electronic properties of the resulting polymers and complexes, influencing their photophysical and electrochemical behavior [3].

Application
Selection Property
Validation Focus
CNS Medicinal Chemistry
Lipophilicity profile; Regiochemical control
Passive permeability assessment; Isomeric purity (HPLC)
Agrochemical Discovery
Regiospecific acylation; Pro-pesticide design fit
Metabolic activation screening; Impurity profiling
Process Chemistry
Single-regioisomer synthesis; Scalable condensation
Yield optimization; Impurity standard synthesis
Material Science
Regioregular polymerization; Chloro electronic modulation
Polymer architecture characterization; Metal complex activity screening

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